[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine
Description
The compound [2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine, with the IUPAC name (E)-2-(2-chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine, is a pyridine derivative featuring a vinyl-dimethylamine group at the 4-position, a chlorine substituent at the 2-position, and a nitro group at the 5-position of the pyridine ring (Fig. 1).
Properties
IUPAC Name |
(E)-2-(2-chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-12(2)4-3-7-5-9(10)11-6-8(7)13(14)15/h3-6H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXSBZKRONWVMK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142078-36-2 | |
| Record name | (2-(2-CHLORO-5-NITRO-PYRIDIN-4-YL)-VINYL)-DIMETHYL-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, presenting data tables, case studies, and research findings to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : 240.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, leading to various biological effects. Further studies are needed to elucidate the precise mechanisms involved.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. A study conducted by Smolecule reported that the compound demonstrates efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including those derived from breast and prostate cancers. The following table summarizes the findings from various studies:
| Cancer Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Inhibition of cell growth |
| PC-3 (Prostate Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a strong correlation between concentration and antimicrobial activity, suggesting that higher doses lead to increased effectiveness.
Study 2: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thermal Stability and Decomposition Behavior
Compound 1a (from ), a dimethylamine-containing polyoxometalate, exhibits thermal decomposition at 348–365°C under inert conditions, releasing dimethylamine (m/z = 58–59) and water. In synthetic air, oxidative degradation occurs at similar temperatures, driven by aerial oxygen . By contrast, the thermal stability of [2-(2-chloro-5-nitropyridin-4-yl)vinyl]dimethylamine remains uncharacterized in the provided evidence. However, its nitro group likely lowers thermal stability compared to non-nitrated analogs due to increased susceptibility to exothermic decomposition.
Structural Analogues in Heterocyclic Systems
Thienopyrimidine Derivative
The compound ({4-chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine (CAS 1183987-96-3) replaces the pyridine ring with a thieno[2,3-d]pyrimidine core. This derivative is reported with 95% purity, suggesting robust synthetic protocols for such dimethylamine-functionalized heterocycles .
Indole-Based Analogues
Compounds like [2-(5-methoxy-1H-indol-3-yl)ethyl]dimethylamine () feature an indole ring with a methoxy group. The electron-donating methoxy substituent contrasts with the electron-withdrawing nitro and chloro groups in the target compound, leading to differences in solubility, reactivity, and biological activity. Indole derivatives are often explored for neuropharmacological applications, whereas nitropyridines may be prioritized in agrochemicals or as kinase inhibitors .
Comparative Data Table
Key Research Findings and Implications
- Electronic Effects : The nitro group in the target compound enhances electrophilicity, making it prone to nucleophilic substitution or reduction reactions compared to methoxy- or phenyl-substituted analogs .
- Synthetic Utility : Dimethylamine-functionalized vinyl groups (as in the target compound) are common in medicinal chemistry for improving solubility and bioavailability, similar to strategies seen in vigabatrin derivatives () .
- Thermal Behavior : While direct data for the target compound is lacking, the decomposition profile of Compound 1a suggests that dimethylamine release under thermal stress is a shared trait among such derivatives .
Preparation Methods
Nitration-Chlorination Cascade
This method involves nitration of 2-aminopyridine followed by chlorination. In a representative protocol (Example 1 of):
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Step 1 : 2-Aminopyridine is nitrated using a mixture of sulfuric acid and nitrosonitric acid at 25–30°C, yielding 2-amino-5-nitropyridine with an 85.7% yield.
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Step 2 : Diazotization of 2-amino-5-nitropyridine with sodium nitrite in hydrochloric acid at -5–0°C produces 2-hydroxy-5-nitropyridine (81.3% yield).
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Step 3 : Chlorination with phosphorus oxychloride (POCl₃) and N,N-diethylaniline at 120–125°C converts the hydroxyl group to chlorine, yielding 2-chloro-5-nitropyridine (76.9% yield).
Key Advantages : High regioselectivity and scalability.
Limitations : Requires handling corrosive reagents like POCl₃.
One-Pot Cyclization Strategy
A patent by describes a streamlined one-pot synthesis:
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Step 1 : Condensation of 2-halogenated acrylates (e.g., ethyl 2-chloroacrylate) with nitromethane catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
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Step 2 : Cyclization with triethyl orthoformate and Lewis acids (e.g., CuCl) at 95–100°C directly yields 2-hydroxy-5-nitropyridine (89.9% yield).
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Step 3 : Chlorination with POCl₃ and PCl₅ at 60°C provides 2-chloro-5-nitropyridine (89.5% yield).
Key Advantages : Reduced purification steps and higher overall yields.
Vinylation of 2-Chloro-5-nitropyridine
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Nucleophilic Substitution | 70–75 | >95 | Pd(OAc)₂, K₂CO₃ |
| Heck Coupling | 68 | 90 | Pd(PPh₃)₄, NaHCO₃ |
Optimization of Reaction Parameters
Solvent Effects
Catalytic Systems
Temperature and Time
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Nucleophilic substitution : Higher temperatures (80–100°C) reduce reaction times but risk side reactions (e.g., nitro group reduction).
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Heck coupling : Moderate temperatures (60°C) balance catalyst activity and substrate stability.
Industrial-Scale Production
VulcanChem’s protocol () outlines a scalable process:
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Batch Reactor Setup : 2-Chloro-5-nitropyridine (1 mol), dimethylamine (2.5 mol), and Pd/C (5 wt%) in DMF.
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Reaction : Heated at 90°C under N₂ for 18 hours.
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Workup : Filtration, solvent removal, and recrystallization from ethanol yield 227 g (80%) of product with 99% HPLC purity.
Challenges :
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Residual palladium removal requires activated carbon treatment.
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Nitro group instability necessitates inert atmosphere handling.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies suggest that visible-light-mediated reactions using Ir(ppy)₃ as a catalyst could enable milder conditions (room temperature, 24 hours).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
